molecular formula C17H20Cl2N2 B1205193 1-[(4-Chlorophenyl)benzyl]piperazinium chloride CAS No. 894-56-4

1-[(4-Chlorophenyl)benzyl]piperazinium chloride

Cat. No.: B1205193
CAS No.: 894-56-4
M. Wt: 323.3 g/mol
InChI Key: XFIUZNUONMJUIH-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)benzyl]piperazinium chloride is a chemical compound with the molecular formula C17H20Cl2N2. It is known for its unique structure, which includes a piperazine ring substituted with a benzyl group and a 4-chlorophenyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(4-Chlorophenyl)benzyl]piperazinium chloride can be synthesized through a multi-step process. One common method involves the reaction of 4-chlorobenzyl chloride with piperazine in the presence of a suitable solvent such as ethanol or methanol. The reaction typically requires heating under reflux conditions to ensure complete conversion. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorophenyl)benzyl]piperazinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(4-Chlorophenyl)benzyl]piperazinium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)benzyl]piperazinium chloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-[(4-Chlorophenyl)phenylmethyl]piperazine hydrochloride
  • 1-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-ium chloride

Comparison: 1-[(4-Chlorophenyl)benzyl]piperazinium chloride is unique due to its specific substitution pattern on the piperazine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for certain applications where other similar compounds may not be as effective .

Properties

CAS No.

894-56-4

Molecular Formula

C17H20Cl2N2

Molecular Weight

323.3 g/mol

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]piperazine;hydrochloride

InChI

InChI=1S/C17H19ClN2.ClH/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20;/h1-9,17,19H,10-13H2;1H

InChI Key

XFIUZNUONMJUIH-UHFFFAOYSA-N

SMILES

C1C[NH+](CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.[Cl-]

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl

18719-22-7

Related CAS

894-56-4
303-26-4 (Parent)

Synonyms

N-(p-chlorobenzhydryl)piperazine
norchlorcyclizine
norchlorcyclizine hydrochloride
norchlorcyclizine monohydrochloride

Origin of Product

United States

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